molecular formula C18H28ClN3O5S B3025682 2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate CAS No. 2488706-20-1

2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate

Cat. No.: B3025682
CAS No.: 2488706-20-1
M. Wt: 434.0 g/mol
InChI Key: JCBIVZZPXRZKTI-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/t14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBIVZZPXRZKTI-PFEQFJNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate, commonly known as hydroxychloroquine sulfate, is a derivative of chloroquine and has garnered attention for its multifaceted biological activities. Originally developed as an antimalarial agent, its applications have expanded into areas such as autoimmune diseases and viral infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

  • Molecular Formula : C18H26ClN3O·H2SO4
  • Molecular Weight : 433.95 g/mol
  • CAS Number : 747-36-4
  • Solubility : Soluble in water

Hydroxychloroquine exerts its biological effects through several mechanisms:

  • Antimalarial Activity : It interferes with the lysosomal function in malaria parasites, inhibiting their growth and replication.
  • Immunomodulation : Hydroxychloroquine modulates the immune response by inhibiting Toll-like receptors (TLR7 and TLR9), which play a crucial role in autoimmune diseases like lupus and rheumatoid arthritis .
  • Viral Inhibition : Recent studies have suggested that hydroxychloroquine may inhibit the replication of certain viruses, including SARS-CoV-2, by altering the pH within endosomes, thereby affecting viral entry .

Therapeutic Applications

Hydroxychloroquine is primarily used for:

  • Malaria Treatment : Effective against Plasmodium species.
  • Autoimmune Disorders : Commonly prescribed for systemic lupus erythematosus (SLE) and rheumatoid arthritis.
  • Viral Infections : Investigated for potential use against COVID-19.

Antimalarial Efficacy

A study conducted by [Smith et al. (2020)] demonstrated that hydroxychloroquine significantly reduced parasitemia levels in patients with uncomplicated malaria compared to placebo controls. The study highlighted the drug's effectiveness in both adults and children.

Immunomodulatory Effects

In a clinical trial involving patients with SLE, hydroxychloroquine was shown to decrease disease activity scores over six months compared to standard care alone . This supports its role as a disease-modifying antirheumatic drug (DMARD).

Viral Activity

Research published in Nature indicated that hydroxychloroquine could inhibit SARS-CoV-2 in vitro, although clinical trials have yielded mixed results regarding its efficacy in COVID-19 treatment . A meta-analysis showed no significant benefit in mortality or hospitalization rates among treated patients.

Data Table of Biological Activities

Activity TypeMechanismReferences
AntimalarialInhibits lysosomal function ,
ImmunomodulatoryTLR inhibition ,
AntiviralAlters endosomal pH

Scientific Research Applications

Pharmacological Applications

Antimalarial Activity
Hydroxychloroquine is primarily recognized for its antimalarial properties. It acts by inhibiting the growth of the malaria parasite within red blood cells. The mechanism involves interference with the parasite's ability to digest hemoglobin, leading to its death. This application remains crucial, especially in regions where malaria is endemic .

Autoimmune Disorders
The compound is also utilized in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE). Hydroxychloroquine modulates the immune system by reducing inflammation and preventing flares associated with these conditions. Clinical studies have shown significant improvements in patient symptoms and reduced disease activity indices .

Antiviral Properties
In recent years, hydroxychloroquine has been investigated for its potential antiviral effects, particularly against SARS-CoV-2, the virus responsible for COVID-19. Although initial studies suggested it might inhibit viral replication, subsequent clinical trials have provided mixed results regarding its efficacy in treating COVID-19 patients .

Antimalarial Efficacy

A study conducted in malaria-endemic regions demonstrated that hydroxychloroquine significantly reduced parasitemia levels compared to control groups receiving placebo treatments. The study highlighted that patients treated with hydroxychloroquine had a faster recovery time and lower rates of severe malaria complications .

Autoimmune Disease Management

In a randomized controlled trial involving patients with SLE, those treated with hydroxychloroquine showed a marked decrease in disease activity scores over six months compared to those receiving standard care alone. The study concluded that hydroxychloroquine should be considered a first-line treatment for managing SLE .

COVID-19 Trials

Multiple clinical trials assessed hydroxychloroquine's effectiveness against COVID-19. One notable trial found no significant difference in outcomes between patients receiving hydroxychloroquine and those receiving placebo, prompting health organizations to revise their recommendations regarding its use for this purpose .

Safety and Side Effects

While hydroxychloroquine is generally well-tolerated, potential side effects include:

  • Retinal Toxicity : Long-term use can lead to retinal damage; therefore, regular eye examinations are recommended.
  • Cardiac Issues : The drug can cause QT interval prolongation, necessitating caution in patients with pre-existing heart conditions .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AntimalarialInhibits malaria parasite growthSignificant reduction in parasitemia levels in treated patients .
Autoimmune DisordersReduces inflammation in conditions like SLE and rheumatoid arthritisImproved disease activity scores observed in clinical trials .
AntiviralInvestigated for efficacy against SARS-CoV-2Mixed results; further studies needed to clarify effectiveness .
Safety ProfileGenerally well-tolerated but may cause retinal toxicity and cardiac issuesRegular monitoring recommended for long-term users .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[[(4R)-4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate .
  • Common Name : (R)-Hydroxychloroquine sulfate (HCQ sulfate) .
  • Molecular Formula : C₁₈H₂₆ClN₃O·H₂SO₄ .
  • Molecular Weight : 433.95 g/mol .
  • Stereochemistry : The (R)-configuration at the 4-position distinguishes it from the (S)-enantiomer, which is more commonly used clinically .

Pharmacological Profile :

  • Mechanism : Inhibits heme polymerization in Plasmodium spp., Toll-like receptor (TLR) 7/9 signaling, and viral entry via pH modulation .
  • Pharmacokinetics :
    • Absorption : Rapid oral absorption .
    • Half-Life : 30–60 days, with tissue accumulation persisting months to years post-discontinuation .
    • Metabolism : Hepatic CYP450-mediated; renal excretion .

Comparison with Similar Compounds

Chloroquine Phosphate (CQ)

Structural Differences :

  • HCQ sulfate contains a hydroxyl-containing ethylaminoethanol side chain, whereas CQ has a simpler diethylamino group .
  • Impact : The hydroxyl group in HCQ enhances solubility and reduces retinal toxicity compared to CQ .

Pharmacokinetic Comparison :

Parameter HCQ Sulfate CQ Phosphate
Half-Life 30–60 days 20–60 days
Tissue Retention Detected months to years post-dose Shorter retention period
Metabolism CYP450-dependent Similar pathway but faster clearance

Therapeutic Efficacy :

  • Antimalarial Activity : Both inhibit heme polymerization, but HCQ is less potent than CQ .
  • Safety : HCQ has a better safety profile, particularly in long-term autoimmune therapy .

Other 4-Aminoquinolines

Amodiaquine, Primaquine, and Tafenoquine:

  • Amodiaquine: Higher hepatotoxicity risk due to reactive metabolite formation; lacks HCQ’s immunomodulatory TLR inhibition .

Stereochemical Variants: (S)-Hydroxychloroquine

  • Activity Differences : (S)-HCQ showed superior inhibition of SARS-CoV-2 in vitro compared to the (R)-enantiomer .
  • Clinical Relevance : Most formulations use the racemic mixture, but enantiopure HCQ could optimize efficacy .

Research Findings and Data Tables

Key Mechanisms and Targets

Compound Primary Targets Unique Mechanisms
HCQ Sulfate TLR7/9, heme polymerase, RecA Antibacterial RecA inhibition
CQ Phosphate Heme polymerase, ACE2 receptor Higher antimalarial potency
Amodiaquine Heme polymerase Hepatotoxic metabolite formation

Binding Affinities (Computational Studies)

Target HCQ Sulfate (ΔG, kcal/mol) CQ Phosphate (ΔG, kcal/mol)
SARS-CoV-2 Protease -7.2 -6.8 (less stable binding)
RecA Protein -9.1 Not studied

Q & A

Q. What are the critical steps in synthesizing 2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves three key steps: (i) Preparation of the quinoline nucleus (4,7-dichloroquinoline) via cyclization of chlorinated precursors. (ii) Synthesis of the side chain (4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamine) through reductive amination of 1-chloro-4-pentanone with 2-ethylaminoethanol under hydrogenation (e.g., using Raney nickel or palladium catalysts) . (iii) Condensation of the quinoline nucleus with the side chain, followed by sulfation to yield the monosulfate salt. Optimizing pH (near-neutral for amination), temperature (60–80°C for reductive amination), and solvent polarity (ethanol/water mixtures) improves yield (>75%) and minimizes byproducts like desethyl derivatives .

Q. Which analytical techniques are recommended for characterizing this compound and its impurities?

  • Methodological Answer :
  • UPLC-MS : Resolves polar impurities (e.g., desethyl metabolites) with a C18 column, acetonitrile/0.1% formic acid gradient, and ESI+ detection (mass range 100–500 m/z) .
  • Chiral HPLC : Differentiates stereoisomers (e.g., 4R vs. 4S configurations) using a Chiralpak AD-H column and hexane/isopropanol mobile phase .
  • 1H-NMR : Confirms structural integrity via characteristic signals: δ 8.6–8.8 ppm (quinoline H-2, H-3), δ 3.5–3.7 ppm (ethanol -CH2OH), and δ 1.2–1.4 ppm (pentyl -CH2-) .

Q. How does the compound inhibit Toll-like receptors (TLRs), and what experimental models validate this mechanism?

  • Methodological Answer : The compound antagonizes TLR7/9 by binding to their nucleic acid-recognition domains, blocking MyD88-dependent signaling. Validate using:
  • HEK-Blue hTLR7/9 Cells : Measure NF-κB activation via secreted embryonic alkaline phosphatase (SEAP) assay; IC50 values typically ≤1 µM .
  • PBMC Assays : Quantify IFN-α suppression in human peripheral blood mononuclear cells stimulated with CpG oligonucleotides (TLR9 agonist) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for TLR7/9 inhibition across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies arise from differences in: (i) Cell type specificity : Primary immune cells (e.g., dendritic cells) vs. transfected HEK cells may exhibit variable receptor expression. (ii) Compound solubility : Use nanodispersions (e.g., polyelectrolyte complexes with humic substances) to enhance bioavailability in vivo . (iii) Endpoint metrics : Standardize assays (e.g., SEAP vs. ELISA for cytokines) and control for serum protein binding (e.g., using dialysis membranes).

Q. What strategies minimize isomeric impurities (e.g., 4R vs. 4S configurations) during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Employ (R)-BINOL-derived catalysts during the reductive amination step to favor the 4R isomer (>95% enantiomeric excess) .
  • Crystallization Control : Use ethanol/water (70:30 v/v) at 4°C to selectively crystallize the 4R-monosulfate form, monitored by X-ray diffraction .

Q. How do researchers design pharmacokinetic studies to address the compound’s variable half-life in autoimmune disease models?

  • Methodological Answer :
  • Tissue Distribution : Administer radiolabeled compound (e.g., ³H-labeled) to mice; quantify accumulation in lymphoid tissues (spleen, lymph nodes) via scintillation counting .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I metabolites (e.g., N-desethyl derivatives) and correlate with clearance rates .
  • Dose Optimization : Apply population pharmacokinetic modeling (NONMEM) to adjust dosing intervals based on receptor occupancy simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate
Reactant of Route 2
Reactant of Route 2
2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.